molecular formula C17H12Cl2N4OS B2635928 N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872988-00-6

N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2635928
M. Wt: 391.27
InChI Key: HILWHQDTAMOEOH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPY, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPPY is a member of the pyridazinone family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and characterization of compounds structurally related to "N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide," exploring their vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on their molecular structures. Studies utilizing density functional theory (DFT) models have been conducted to understand the equilibrium geometries, inter and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers of these compounds. For instance, one study characterizes an antiviral active molecule similar in structure, employing Raman and Fourier transform infrared spectroscopy to compare experimental results with ab initio calculations, highlighting the stereo-electronic interactions leading to molecular stability and providing insights into intermolecular contacts within the crystal structure (Mary et al., 2022).

Chemical Reactivity and Applications

Other studies have explored the reactivity of pyridine derivatives, including substitutions that lead to the formation of new compounds with potential applications in material science and medicinal chemistry. For example, Schmidt et al. (2006) detailed the synthesis of functionalized pyridines by substitution reactions, leading to compounds with various heteroaromatic substitutions and demonstrating the versatility of pyridine derivatives in chemical synthesis (Schmidt et al., 2006).

Antimicrobial Applications

Research into the antimicrobial properties of pyridine derivatives has yielded promising results, with several studies synthesizing compounds that exhibit significant activity against various bacterial strains. For instance, El‐Sayed et al. (2017) reported on the design, synthesis, and antimicrobial activity of pyridines and their sulfa drug derivatives, indicating the potential of these compounds in developing new antimicrobial agents (El‐Sayed et al., 2017).

Molecular Docking and In Vitro Screening

Further, the application of molecular docking and in vitro screening techniques has expanded the understanding of the biological activity of pyridine derivatives. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards specific proteins, demonstrating the compounds' potential in antimicrobial and antioxidant activity (Flefel et al., 2018).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c18-13-4-3-12(8-14(13)19)21-16(24)10-25-17-6-5-15(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWHQDTAMOEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

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